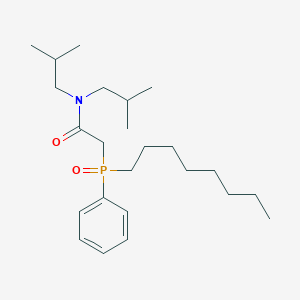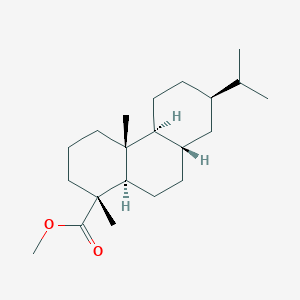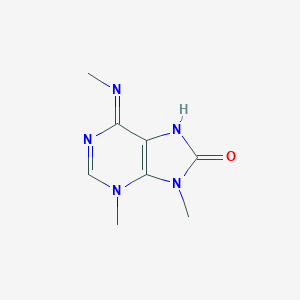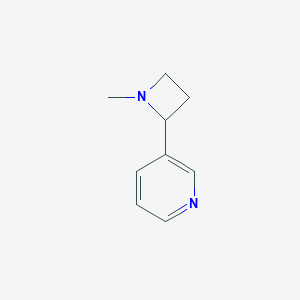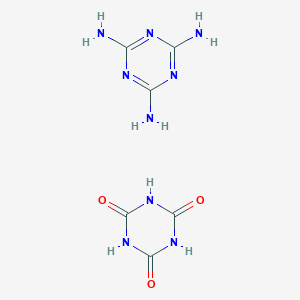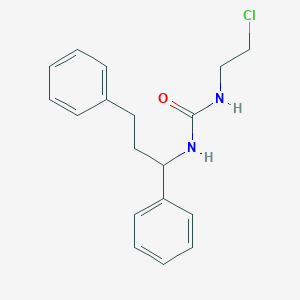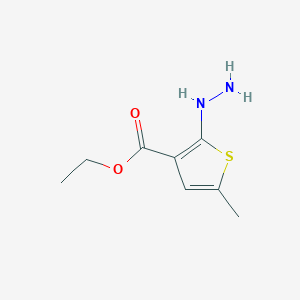
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. The chemical formula for Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is C8H12N4O2S, and its molecular weight is 224.27 g/mol.
作用機序
The mechanism of action of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce apoptosis in cancer cells.
生化学的および生理学的効果
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. It also has the potential to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. However, the limitations of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the research on Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and food industry.
合成法
The synthesis of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate can be achieved by the reaction of ethyl 2-bromo-5-methylthiophene-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place in anhydrous ethanol as a solvent and at a temperature of 60-70°C. The product obtained is then purified by recrystallization using a suitable solvent.
科学的研究の応用
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has potential applications in the field of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
特性
CAS番号 |
104680-42-4 |
|---|---|
製品名 |
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-5(2)13-7(6)10-9/h4,10H,3,9H2,1-2H3 |
InChIキー |
KLNXDAAFKYUCRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
同義語 |
3-Thiophenecarboxylicacid,2-hydrazino-5-methyl-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



